molecular formula C18H20N4O B11974291 2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11974291
M. Wt: 308.4 g/mol
InChI Key: SFWQETYUUJQLEE-UHFFFAOYSA-N
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Description

2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C18H20N4O. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminobenzimidazole with various substituted aldehydes or ketones. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1-[(2-methoxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

2-ethyl-1-(2-methoxyethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C18H20N4O/c1-4-13-12(2)14(11-19)18-21-15-7-5-6-8-16(15)22(18)17(13)20-9-10-23-3/h5-8,20H,4,9-10H2,1-3H3

InChI Key

SFWQETYUUJQLEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCOC

Origin of Product

United States

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